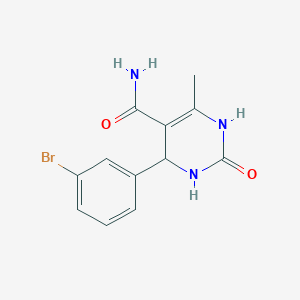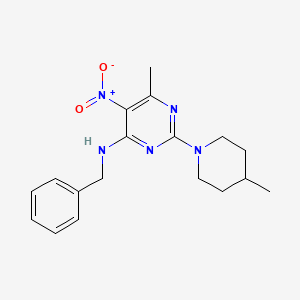![molecular formula C25H22O4 B4051627 7-[(2,5-dimethylbenzyl)oxy]-3-(2-methoxyphenyl)-4H-chromen-4-one](/img/structure/B4051627.png)
7-[(2,5-dimethylbenzyl)oxy]-3-(2-methoxyphenyl)-4H-chromen-4-one
Descripción general
Descripción
7-[(2,5-dimethylbenzyl)oxy]-3-(2-methoxyphenyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C25H22O4 and its molecular weight is 386.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 386.15180918 g/mol and the complexity rating of the compound is 600. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Pharmacological Significance
7-[(2,5-dimethylbenzyl)oxy]-3-(2-methoxyphenyl)-4H-chromen-4-one belongs to a class of compounds with significant pharmacological importance due to their core structures resembling secondary metabolites. These compounds, including various chromen-6-ones, are synthesized through protocols that enhance their biological activity and potential therapeutic applications. Notably, efficient synthetic procedures involve reactions like Suzuki coupling for biaryl synthesis followed by lactonization, and Michael acceptor reactions with dicarbonyl compounds. Such methodologies underscore the importance of these compounds in medicinal chemistry, offering a pathway to novel drug development (Ofentse Mazimba, 2016).
Antioxidant and Anticancer Potential
Research into the pharmacological properties of compounds similar to this compound has highlighted their potential in combating oxidative stress and malignancies. For instance, studies on curcumin derivatives, which share structural similarities with the mentioned compound, indicate significant antioxidant and anticancer activities. Schiff base, hydrazone, and oxime derivatives of curcumin have demonstrated enhanced biological activities, underscoring the potential of chemical modification in improving medicinal properties. Such derivatives, including their metal complexes, exhibit higher potency in biological systems, indicating the broad therapeutic potential of these chemically modified natural products (S. Omidi & A. Kakanejadifard, 2020).
Environmental and Ecological Implications
Compounds akin to this compound also play roles in environmental and ecological contexts, particularly as bioactive agents in marine ecosystems. Oxylipins, oxygenated derivatives of polyunsaturated fatty acids found in marine diatoms, exemplify the ecological significance of similar compounds. These molecules participate in numerous ecological and physiological processes, demonstrating the diverse functional potential of oxygenated polyunsaturated derivatives in nature. Analytical methodologies developed for oxylipin detection in diatoms highlight the intricate roles these compounds play in marine environments, from signaling to defense mechanisms (A. Cutignano et al., 2011).
Propiedades
IUPAC Name |
7-[(2,5-dimethylphenyl)methoxy]-3-(2-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O4/c1-16-8-9-17(2)18(12-16)14-28-19-10-11-21-24(13-19)29-15-22(25(21)26)20-6-4-5-7-23(20)27-3/h4-13,15H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQNRONXCHLPAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide](/img/structure/B4051552.png)
![Ethyl 4-[2-[(2-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]acetyl]piperazine-1-carboxylate](/img/structure/B4051560.png)
![N-[2-(butan-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B4051567.png)
![N-(4-{[ethyl({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)amino]methyl}phenyl)acetamide](/img/structure/B4051576.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4051584.png)
![N-[2-(butan-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B4051586.png)

![N-cycloheptyl-N'-[2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)ethyl]succinamide](/img/structure/B4051595.png)
![N-benzyl-N-(cyclopropylmethyl)-5-[(5-isoquinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4051599.png)

![N-[5-(4-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]guanidine](/img/structure/B4051606.png)
![1-[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B4051610.png)

![4-{(E)-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B4051656.png)
